N,N-dimethyl-2-phenylpropan-1-amine

Monoamine Transporter Neuropharmacology Structure-Activity Relationship

N,N-Dimethyl-2-phenylpropan-1-amine (also known as N,N-DMPPA, DMPPA, or β,N,N-trimethylphenethylamine) is a fully synthetic, tertiary amine belonging to the substituted phenethylamine class. It is the N,N-dimethyl derivative of β-methylphenethylamine (BMPEA) and the N-methyl derivative of phenpromethamine (N-methyl-2-phenylpropan-1-amine, MPPA).

Molecular Formula C11H17N
Molecular Weight 163.26
CAS No. 7560-81-8
Cat. No. B602335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-phenylpropan-1-amine
CAS7560-81-8
Molecular FormulaC11H17N
Molecular Weight163.26
Structural Identifiers
SMILESCC(CN(C)C)C1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-phenylpropan-1-amine (CAS 7560-81-8): Essential Procurement Guide for a Specialized Phenethylamine Reference Standard & NET-Selective Releasing Agent


N,N-Dimethyl-2-phenylpropan-1-amine (also known as N,N-DMPPA, DMPPA, or β,N,N-trimethylphenethylamine) is a fully synthetic, tertiary amine belonging to the substituted phenethylamine class [1]. It is the N,N-dimethyl derivative of β-methylphenethylamine (BMPEA) and the N-methyl derivative of phenpromethamine (N-methyl-2-phenylpropan-1-amine, MPPA) [1]. The compound is a chiral molecule due to the stereocenter at the 2-position of the propyl chain and is primarily supplied as a racemic mixture or as a hydrochloride salt. Its principal established utility lies in serving as a certified reference standard for the detection and quantification of BMPEA in dietary supplements and biological matrices via GC-MS or LC-MS . Pharmacologically, DMPPA is distinguished from its close structural analogs by its unique profile as a weak, partial norepinephrine transporter (NET) substrate that is functionally inactive at the dopamine transporter (DAT) [1].

Why N,N-Dimethyl-2-phenylpropan-1-amine Cannot Be Replaced by Generic Amphetamines or β-Methylphenethylamine Analogs


Despite sharing a phenethylamine backbone with amphetamine, methamphetamine, and β-methylphenethylamine (BMPEA), N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) exhibits a fundamentally divergent pharmacological signature that renders it non-interchangeable. While amphetamine and BMPEA function as potent substrate-type releasing agents at both DAT and NET, DMPPA is completely inactive at DAT and acts only as a weak, partial releaser at NET (EC50 = 1337 nM, Emax = 67%) [1]. This dichotomy is critical for research models where selective NET activation must be achieved without concomitant dopamine release. In analytical chemistry, DMPPA's structure provides a distinct chromatographic retention time and mass spectrum relative to BMPEA and MPPA, making it the necessary reference material for unambiguous identification in GC-MS confirmatory assays [2]. Simply substituting BMPEA or another phenethylamine for DMPPA would lead to false negatives in doping control or adulterant screening workflows where DMPPA is the specific target analyte [2].

Head-to-Head Pharmacological and Analytical Evidence Supporting N,N-Dimethyl-2-phenylpropan-1-amine Selection


Transporter Selectivity: DMPPA is Functionally Inactive at the Dopamine Transporter (DAT) Unlike All In-Class Comparators

In functional release assays conducted in rat brain synaptosomes, DMPPA exhibited no detectable substrate activity at DAT at concentrations up to 10 µM, whereas its immediate structural congeners BMPEA and MPPA were full-efficacy DAT substrates (Emax ~101% and 103%, respectively) with EC50 values of 627 nM and 574 nM. Amphetamine and methamphetamine, the classic reference stimulants, were over 100-fold more potent at DAT (EC50 = 5 nM and 7 nM). This complete loss of DAT activity upon N,N-dimethylation represents a qualitative, not merely quantitative, pharmacological difference [1].

Monoamine Transporter Neuropharmacology Structure-Activity Relationship

NET Releasing Potency: DMPPA is a Weak Partial Releaser, 8.5-Fold Less Potent than BMPEA

At the norepinephrine transporter (NET), DMPPA functions as a weak partial substrate with an EC50 of 1337 ± 354 nM and an Emax of 67%, indicating reduced intrinsic efficacy. In contrast, BMPEA and MPPA are full-efficacy NET substrates with EC50 values of 126 nM and 154 nM, respectively—making them approximately 10-fold more potent. Amphetamine (EC50 = 9 nM) and methamphetamine (EC50 = 16 nM) are roughly 150- and 84-fold more potent than DMPPA at NET [1].

Norepinephrine Transporter Partial Agonism Cardiovascular Pharmacology

GPCR Off-Target Profile: DMPPA Displays Minimal Receptor Binding Relative to Its Primary Amine and Secondary Amine Congeners

In a radioligand binding screen against a panel of human G protein-coupled receptors at 10 µM, DMPPA showed no significant inhibition (<50%) at any receptor tested, with all Ki values exceeding 10,000 nM. In contrast, BMPEA and MPPA exhibited mid-nanomolar affinity for the 5-HT1A receptor (Ki = 375 nM and 915 nM, respectively), though they were similarly inactive at other serotonin receptor subtypes, adrenergic receptors, and dopamine receptors. Amphetamine displayed moderate affinity at 5-HT1A (Ki = 2625 nM) [1].

GPCR Screening Receptor Binding Off-Target Selectivity

In Vivo Cardiovascular Selectivity: DMPPA Elevates Blood Pressure Without Increasing Heart Rate or Locomotor Activity

In conscious, freely-moving rats instrumented with biotelemetry transmitters, subcutaneous administration of DMPPA (3–30 mg/kg) produced significant dose-dependent increases in blood pressure comparable in magnitude to those elicited by amphetamine, but unlike amphetamine, DMPPA did not significantly alter heart rate or stimulate locomotor activity. BMPEA and MPPA exhibited a similar hemodynamic dissociation profile, but DMPPA is unique among the BMPEA series in achieving this blood pressure elevation in the complete absence of DAT activity [1].

Cardiovascular Safety Biotelemetry Sympathomimetic Amine

Analytical Verification: Documented Urinary Concentrations and Supplement Adulterant Levels Provide Empirically Validated Reference Ranges for DMPPA Quantification

In a WADA-accredited anti-doping laboratory study, N,N-DMPPA was identified and quantified in authentic athlete urine samples using a synthesized reference standard. The measured urinary concentrations spanned 0.51 to 6.51 µg/mL. In a seized 'nutritional supplement' (NOXPUMP), DMPPA was detected at 121.7 µg/g alongside BMPEA, confirming its real-world prevalence as an undeclared adulterant. These empirically determined concentration ranges provide validated benchmarks for laboratories developing quantitative LC-MS or GC-MS methods, which would be unattainable using BMPEA or MPPA reference materials due to differing chromatographic and mass spectrometric properties [1].

Doping Control Analysis GC-MS Quantification Forensic Toxicology

Regulatory Compliance: DMPPA is Supply-Chain Characterized as a Reference Standard Traceable to Pharmacopeial Monographs

Commercially, N,N-dimethyl-2-phenylpropan-1-amine is supplied as a fully characterized reference standard with documented traceability for use as an analytical reference material for BMPEA API. The standard is provided with a Certificate of Analysis (CoA) and is compliant with regulatory guidelines for method validation (AMV) and quality control (QC) applications during drug development. This level of characterization and documentation is specifically referenced against pharmacopeial standards (e.g., USP, EP), a requirement not uniformly met by bulk chemical suppliers of BMPEA or MPPA .

Reference Standard GMP/GLP Compliance Method Validation

Optimal Application Scenarios for N,N-Dimethyl-2-phenylpropan-1-amine Based on Verified Differentiation Data


Doping Control and Forensic Toxicology: Confirmatory Analysis of NN-DMPPA in Biological Matrices

Anti-doping laboratories (WADA-accredited) and forensic toxicology units require a pure reference standard of N,N-dimethyl-2-phenylpropan-1-amine to satisfy identification criteria (retention time, mass spectral match, and ion ratio) specified in WADA Technical Documents. Using BMPEA or MPPA as a surrogate is analytically invalid due to differences in chromatographic behavior and fragmentation patterns. The empirically measured urinary concentration range (0.51–6.51 µg/mL) and supplement level (121.7 µg/g) provide validated calibration benchmarks for method development and validation [1].

Neuropharmacological Tool for Isolating NET-Mediated Cardiovascular Effects Without DAT Activation

In mechanistic cardiovascular pharmacology, DMPPA's unique profile—complete DAT inactivity combined with partial NET substrate activity (EC50 1337 nM, Emax 67%) and lack of GPCR binding—enables researchers to attribute hypertensive responses exclusively to peripheral NET substrate activity without the confounding influence of central dopamine release or direct adrenergic receptor agonism. This provides a cleaner experimental paradigm than BMPEA or MPPA, which retain significant DAT substrate activity [1].

Reference Standard Procurement for Dietary Supplement Adulterant Screening

Quality control laboratories screening dietary supplements for undeclared stimulants must have DMPPA as a distinct reference material in their analyte library. The compound has been definitively identified in commercial supplements (NOXPUMP at 121.7 µg/g) and is not declared on product labels. Using only BMPEA reference material will result in false negative findings for DMPPA, exposing manufacturers and testing organizations to regulatory risk [1].

Structure-Activity Relationship (SAR) Studies on N-Alkylated Phenethylamines

DMPPA serves as a critical SAR probe for understanding the impact of progressive N-methylation on transporter selectivity and intrinsic efficacy. The stepwise loss of DAT function from primary amine (BMPEA: full DAT substrate, EC50 627 nM) to tertiary amine (DMPPA: DAT inactive) while retaining reduced NET activity represents a discrete and quantifiable SAR inflection point that is directly attributable to N,N-dimethylation [1].

Quote Request

Request a Quote for N,N-dimethyl-2-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.